Methyl 4-amino-2-fluoro-3-methylbenzoate
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Overview
Description
Methyl 4-amino-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a fluoro group, and a methyl ester group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate typically involves the following steps:
Nitration: The starting material, methyl 4-fluoro-3-methylbenzoate, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The amino group in this compound can undergo electrophilic substitution reactions, such as acylation and alkylation, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines and other reduced products.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like acyl chlorides, alkyl halides, and Lewis acids are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various acylated and alkylated derivatives.
Oxidation Products: Quinones and other oxidized compounds.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
Methyl 4-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Methyl 4-amino-3-fluoro-2-methylbenzoate
- Methyl 2-amino-4-fluoro-3-methylbenzoate
- Methyl 4-fluoro-3-nitrobenzoate
Comparison: Methyl 4-amino-2-fluoro-3-methylbenzoate is unique due to the specific positioning of the amino, fluoro, and methyl ester groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the fluoro group at the 2-position can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
methyl 4-amino-2-fluoro-3-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJJTDMBGBYZPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659476 |
Source
|
Record name | Methyl 4-amino-2-fluoro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206680-26-3 |
Source
|
Record name | Methyl 4-amino-2-fluoro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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